N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide
Overview
Description
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent antagonist of the CB-1 receptor, which is primarily responsible for the psychoactive effects of THC, the primary psychoactive component in marijuana. CB-1 antagonists have been studied extensively for their potential therapeutic applications, including the treatment of obesity, metabolic disorders, and drug addiction.
Mechanism of Action
N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide is a potent antagonist of the CB-1 receptor. CB-1 receptors are primarily located in the central nervous system and are involved in the regulation of appetite, metabolism, and drug reward. CB-1 antagonists bind to the CB-1 receptor and prevent the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as THC.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of CB-1 antagonists, including this compound, are related to their effects on appetite, metabolism, and drug reward. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide in lab experiments is its potency as a CB-1 antagonist. This allows for the precise manipulation of the CB-1 receptor and the study of its effects on various physiological processes.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. CB-1 receptors are widely distributed throughout the central nervous system and are involved in various physiological processes. Therefore, the use of CB-1 antagonists may have unintended effects on other physiological processes.
Future Directions
There are several future directions for the study of N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide and other CB-1 antagonists. One area of research is the development of more selective CB-1 antagonists that have fewer off-target effects. Another area of research is the study of the long-term effects of CB-1 antagonists on appetite, metabolism, and drug reward. Finally, the potential therapeutic applications of CB-1 antagonists, including the treatment of obesity, metabolic disorders, and drug addiction, warrant further investigation.
Scientific Research Applications
CB-1 antagonists, including N-(2-chlorobenzyl)-N'-(4-cyanophenyl)ethanediamide, have been extensively studied for their potential therapeutic applications. One of the most promising applications is the treatment of obesity and metabolic disorders. CB-1 antagonists have been shown to reduce food intake and body weight in animal models and humans. In addition, CB-1 antagonists have been shown to improve insulin sensitivity and glucose metabolism.
Another potential application of CB-1 antagonists is the treatment of drug addiction. CB-1 receptors are involved in the rewarding effects of drugs of abuse, including cocaine, heroin, and marijuana. CB-1 antagonists have been shown to reduce drug-seeking behavior and prevent relapse in animal models and humans.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(4-cyanophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-4-2-1-3-12(14)10-19-15(21)16(22)20-13-7-5-11(9-18)6-8-13/h1-8H,10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZQVPFMMITJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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